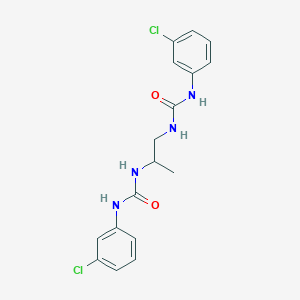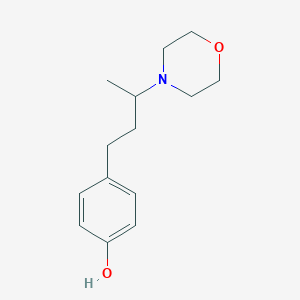
4-(3-Morpholin-4-ylbutyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Morpholin-4-ylbutyl)phenol is a chemical compound that features a phenol group attached to a butyl chain, which is further connected to a morpholine ring. This compound is of interest due to its unique structure, which combines the properties of phenols and morpholine derivatives. Phenols are known for their antioxidant properties, while morpholine derivatives are often used in pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Morpholin-4-ylbutyl)phenol typically involves the nucleophilic aromatic substitution of a halogenated phenol with a morpholine derivative. One common method is to react 4-chlorophenol with 3-morpholin-4-ylbutyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Morpholin-4-ylbutyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium nitrosodisulfonate (Fremy’s salt) are used for oxidation.
Reduction: Sodium borohydride (NaBH4) is commonly used for reduction reactions.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4-(3-Morpholin-4-ylbutyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting oxidative stress-related diseases.
Industry: Used in the production of polymers, adhesives, and coatings due to its stabilizing properties.
Wirkmechanismus
The mechanism of action of 4-(3-Morpholin-4-ylbutyl)phenol involves its interaction with various molecular targets:
Antioxidant Activity: The phenol group can donate hydrogen atoms to neutralize free radicals, thereby reducing oxidative stress.
Enzyme Inhibition: The morpholine ring can interact with enzyme active sites, potentially inhibiting their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(3-Hydroxyphenyl)morpholine
- 3-(Morpholin-4-yl)phenol
- 4-(4-Morpholinyl)phenol
Uniqueness
4-(3-Morpholin-4-ylbutyl)phenol is unique due to its specific combination of a phenol group and a morpholine ring connected via a butyl chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
IUPAC Name |
4-(3-morpholin-4-ylbutyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-12(15-8-10-17-11-9-15)2-3-13-4-6-14(16)7-5-13/h4-7,12,16H,2-3,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROQMDFJFNDRXSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-phenyl-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylthio)ethanone](/img/structure/B4906527.png)
![N-[[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]carbamothioyl]-3-chloro-4-methoxybenzamide](/img/structure/B4906533.png)
![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-5-[(3,4-dimethylphenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4906541.png)
![N-isopropyl-5-[(3-methoxyphenoxy)methyl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4906545.png)
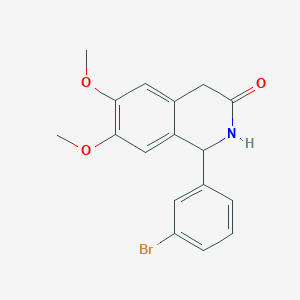
![ethyl 6-amino-5-cyano-2-methyl-4-[2-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate](/img/structure/B4906561.png)
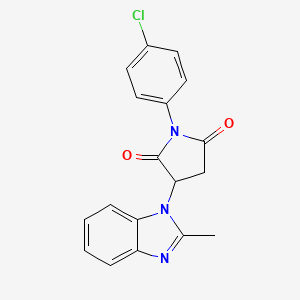
![1-(4-Benzylpiperidin-1-yl)-3-[1-(thiophen-2-ylmethyl)piperidin-4-yl]propan-1-one](/img/structure/B4906576.png)
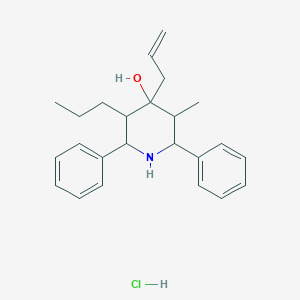
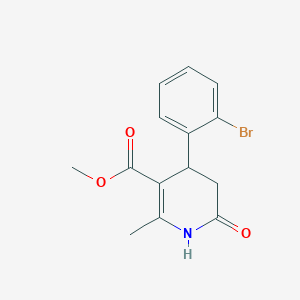
![3,5-dichloro-N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide](/img/structure/B4906583.png)
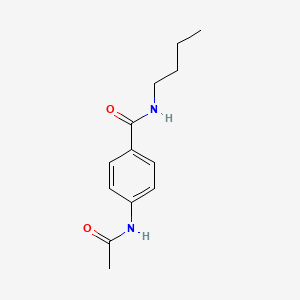
![3,4-DIMETHOXY-N-(4-METHYLPHENYL)-N-{[N'-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]METHYL}BENZENE-1-SULFONAMIDE](/img/structure/B4906590.png)
